molecular formula C16H10ClNO2 B8579531 4-Benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one CAS No. 40547-06-6

4-Benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one

Cat. No. B8579531
CAS RN: 40547-06-6
M. Wt: 283.71 g/mol
InChI Key: GIHHWZDCEABATP-UHFFFAOYSA-N
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Description

4-Benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C16H10ClNO2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40547-06-6

Product Name

4-Benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H

InChI Key

GIHHWZDCEABATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the stirred mixture of (2-chloro-benzoylamino)-acetic acid 21 (23.41 mmol), anhydrous sodium acetate (70.23 mmol), acetic anhydride (7 ml), and benzaldehyde (25.75 mmol) were added dropwise at 30° C. This mixture was then heated to 60° C. for 1 hr. The reaction mixture was poured into an ice-water solution and the resulting solids were filtered, washed with ethanol and dried on vacuum. The desired compound was obtained with a 90% yield.
Quantity
23.41 mmol
Type
reactant
Reaction Step One
Quantity
70.23 mmol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
25.75 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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